methyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate
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Overview
Description
Methyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with β-diketones or β-ketoesters.
Substitution Reaction: The phenyl group is introduced through a substitution reaction involving the pyrazole core.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to its methyl ester form using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups, such as halogens or other alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents such as halogenating agents (e.g., bromine, chlorine) and alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its pyrazole core makes it a versatile building block for various organic reactions.
Biology: The biological applications of methyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate include its use in studying enzyme inhibition and receptor binding. It has shown potential in modulating biological pathways.
Medicine: In the medical field, this compound has been investigated for its antileishmanial and antimalarial properties. Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which methyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives involved.
Comparison with Similar Compounds
Pyrazole: The parent compound, pyrazole itself, is structurally similar but lacks the substituents present in methyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate.
Pyrazolone: A closely related compound with a similar structure but different functional groups.
Phenylpyrazole: Another derivative with a phenyl group attached to the pyrazole ring.
Uniqueness: this compound stands out due to its specific combination of substituents, which confer unique chemical and biological properties
Properties
IUPAC Name |
methyl 3-(3,5-dimethyl-1-phenylpyrazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-14(9-10-15(18)19-3)12(2)17(16-11)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQSIOXBAFIHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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